Futalosina

Descripción general

Descripción

Futalosine is a nucleoside derivative that plays a crucial role in the biosynthesis of menaquinone, also known as vitamin K2, in certain bacteria. This compound is part of the futalosine pathway, an alternative route for menaquinone biosynthesis that is distinct from the classical pathway. The futalosine pathway is found in a variety of bacteria, including some pathogens, and is essential for their survival and growth .

Aplicaciones Científicas De Investigación

Futalosine and its pathway have significant scientific research applications, particularly in the fields of microbiology and biochemistry. The futalosine pathway is a target for developing antibiotics against pathogens like Helicobacter pylori, which causes stomach cancer . Inhibitors of the futalosine pathway, such as pulvomycin, have been identified and studied for their potential therapeutic applications . Additionally, the pathway’s role in menaquinone biosynthesis makes it a subject of interest in studies related to bacterial respiration and metabolism .

Mecanismo De Acción

Target of Action

Futalosine primarily targets the menaquinone biosynthesis pathway in prokaryotes . Menaquinone, also known as Vitamin K2, is an essential component of the electron-transfer system in these organisms . The key enzyme involved in the futalosine pathway is MqnB , which converts futalosine into dehypoxanthinyl futalosine (DHFL) .

Mode of Action

Futalosine’s mode of action involves its conversion into DHFL by the enzyme MqnB . This conversion is a crucial step in the biosynthesis of menaquinone . In some bacteria, such as Helicobacter pylori, a variant of futalosine known as aminodeoxyfutalosine (which has adenine instead of hypoxanthine in futalosine) is directly converted into DHFL by MqnB .

Biochemical Pathways

Futalosine is part of an alternative pathway for menaquinone biosynthesis known as the futalosine pathway . This pathway operates alongside the classical menaquinone pathway in some bacteria . The futalosine pathway involves the conversion of chorismate into 1,4-dihydroxy-6-naphthoate by four enzymes encoded by mqnABCD .

Pharmacokinetics

It’s known that futalosine is a crucial intermediate in the biosynthesis of menaquinone, an essential component of the electron-transfer system in prokaryotes .

Result of Action

The conversion of futalosine into DHFL by MqnB is a critical step in the biosynthesis of menaquinone . This process contributes to the production of menaquinone, which plays a vital role in the electron-transfer system of prokaryotes .

Action Environment

The futalosine pathway is found in a broad range of prokaryotes, including both aerobic and anaerobic organisms . It’s thought to have evolved earlier than the classical menaquinone pathway . The futalosine pathway is particularly important in certain bacteria, such as Helicobacter pylori, which causes stomach cancer . As most beneficial intestinal bacteria use the canonical pathway for menaquinone biosynthesis, the futalosine pathway is a potential target for the development of specific anti-H. pylori drugs .

Análisis Bioquímico

Biochemical Properties

Futalosine is involved in the futalosine pathway, an alternative pathway for the biosynthesis of menaquinone . This interaction with MqnB is a crucial step in the futalosine pathway .

Cellular Effects

The futalosine pathway, which involves futalosine, operates in various bacteria, including some pathogens . Disruption of this pathway can lead to the inhibition of bacteriostatic growth . Therefore, futalosine has a significant impact on cellular function and metabolism.

Molecular Mechanism

The molecular mechanism of futalosine involves its conversion into DHFL by the enzyme MqnB . This conversion is a key step in the futalosine pathway, which is essential for the biosynthesis of menaquinone .

Metabolic Pathways

Futalosine is involved in the futalosine pathway for the biosynthesis of menaquinone . This pathway is distinct from the classical menaquinone biosynthesis pathway and involves different enzymes and cofactors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of futalosine involves several enzymatic steps. The pathway begins with chorismate, which is converted into futalosine through a series of reactions catalyzed by enzymes encoded by the mqn genes. The key steps include the conversion of chorismate to aminodeoxyfutalosine, followed by the transformation into dehypoxanthinyl futalosine .

Industrial Production Methods: the enzymes involved in its biosynthesis can be expressed in recombinant bacterial systems to produce futalosine in larger quantities for research purposes .

Análisis De Reacciones Químicas

Types of Reactions: Futalosine undergoes several types of chemical reactions, including hydrolysis and cyclization. The key reaction in the futalosine pathway is the hydrolysis of futalosine to dehypoxanthinyl futalosine, catalyzed by the enzyme futalosine hydrolase . This is followed by a radical cyclization reaction to form cyclic dehypoxanthinyl futalosine .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by futalosine hydrolase, optimal conditions include a pH of 4.5 and a temperature of 80°C.

Cyclization: Involves radical intermediates and is facilitated by specific enzymes in the futalosine pathway.

Major Products:

Dehypoxanthinyl futalosine: Formed from the hydrolysis of futalosine.

Cyclic dehypoxanthinyl futalosine: Resulting from the radical cyclization of dehypoxanthinyl futalosine.

Comparación Con Compuestos Similares

Futalosine is unique in its role in the alternative menaquinone biosynthesis pathway. Similar compounds include:

Aplasmomycin: A specific inhibitor of the futalosine pathway.

Boromycin: Another inhibitor with similar activity to aplasmomycin.

Tirandamycins: Tetramic acid antibiotics that also inhibit the futalosine pathway.

These compounds are distinct from futalosine in that they act as inhibitors of the pathway rather than intermediates. The uniqueness of futalosine lies in its specific role as a biosynthetic intermediate in the futalosine pathway, which is not found in the classical menaquinone biosynthesis pathway .

Propiedades

IUPAC Name |

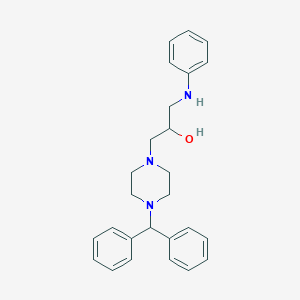

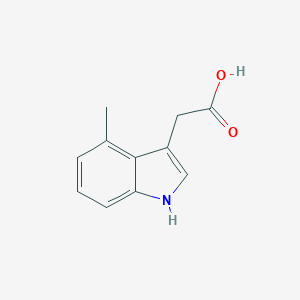

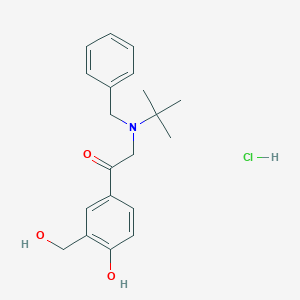

3-[3-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]propanoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O7/c24-11(9-2-1-3-10(6-9)19(28)29)4-5-12-14(25)15(26)18(30-12)23-8-22-13-16(23)20-7-21-17(13)27/h1-3,6-8,12,14-15,18,25-26H,4-5H2,(H,28,29)(H,20,21,27)/t12-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDWXCWBMDQNCV-SCFUHWHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CCC2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438759 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210644-32-9 | |

| Record name | futalosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)